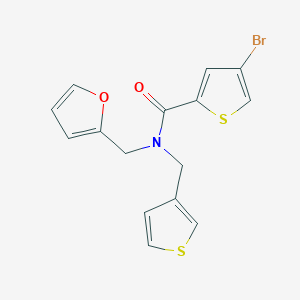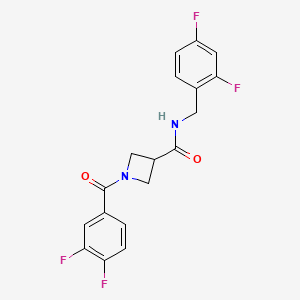![molecular formula C13H10N6O2 B2536516 (E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine CAS No. 393837-63-3](/img/structure/B2536516.png)
(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine” is a chemical compound with the molecular formula C13H10N6O2 . It has been synthesized and studied for various applications .
Synthesis Analysis
The compound has been synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The derivatives were crystallized in acetone, EtOAc, and EtOH .
Molecular Structure Analysis
The molecular structure of the compound was characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .
Chemical Reactions Analysis
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been studied using various techniques. The compound has been characterized using FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO . Density functional theory (DFT) calculations were performed at B3LYP/6-311++G (d,p) level to understand the vibrational frequency of the compound at the ground state structure .
科学的研究の応用
Purine Derivatives as Therapeutic Agents
Purine analogs are widely recognized for their potent biological activities, serving as the basis for treatments targeting acute leukemias and acting as antiviral or antitumor agents. The purine nucleus is integral in pharmacology, often utilized in the development of protein kinase inhibitors due to its ability to interfere with enzyme synthesis and nucleic acid functions. Advanced synthetic routes have facilitated the creation of libraries rich in polysubstituted purines, some of which have shown specificity as inhibitors of protein kinases, highlighting their potential in inducing apoptosis in tumor lymphocytes and reducing the viability of trypanosomes (Álvaro Lorente-Macías et al., 2018).
Synthetic Approaches to Purine Derivatives
The synthesis of purine derivatives, including those with specific substituents like furyl groups, has been explored to evaluate their antimycobacterial properties. Notably, certain benzylpurines, especially those with electron-donating substituents, demonstrated high antimycobacterial activity. This underscores the significance of the purine 2-position and its modifications in enhancing biological activity, showcasing the potential of these compounds in antituberculosis drug development (A. K. Bakkestuen et al., 2005).
Anticancer Activity of Fused Purine Analogues
Fused purine analogues synthesized from 6-mercaptopurine have been assessed for their anticancer activity, revealing compounds with potent action against various cancer cell lines. This research highlights the versatility of purine derivatives in creating effective anticancer agents, with certain structures showing high efficacy across a broad spectrum of cancer types. These findings pave the way for further exploration of purine-based compounds in oncology (A. Hassan et al., 2017).
Novel Purine Conjugates with Anti-Influenza Activity
The development of novel purine conjugates targeting influenza viruses showcases the potential of purine derivatives in antiviral therapy. By linking purine to heterocyclic amines through ω-amino acids, researchers have identified compounds with moderate activity against the influenza A virus. This suggests that structural variations in purine derivatives can influence their antiviral efficacy, offering a promising direction for the development of new antiviral drugs (V. Krasnov et al., 2021).
将来の方向性
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O2/c1-2-9-10(21-7-20-9)3-8(1)4-18-19-13-11-12(15-5-14-11)16-6-17-13/h1-6H,7H2,(H2,14,15,16,17,19)/b18-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEFEQMFEAKBCH-JJPRUIFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,3-Dimethylphenyl)methyl]-N-(2-pyridin-2-ylethyl)prop-2-enamide](/img/structure/B2536435.png)
![methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2536437.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536438.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536440.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2536441.png)
![N-Methyl-4-phenyl-1-prop-2-enoyl-N-[2-(2H-tetrazol-5-yl)propyl]piperidine-4-carboxamide](/img/structure/B2536444.png)
![Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B2536446.png)
![Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B2536447.png)
![2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536449.png)

![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2536452.png)

